molecular formula C18H13N3OS B2979847 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034327-67-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2979847
CAS No.: 2034327-67-6
M. Wt: 319.38
InChI Key: RPOAMYJJFRIZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a synthetic small molecule designed for research applications, featuring a fused imidazo[1,2-a]pyridine scaffold linked to a thiophene carboxamide. This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties and significant role in drug discovery . Nitrogen-based heterocycles like this one are found in more than 75% of approved drugs, highlighting their structural importance . Compounds based on this scaffold have demonstrated potent inhibitory activity against various therapeutic targets. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as promising inhibitors of kinase targets such as the FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML) . These inhibitors can be designed to overcome drug-resistant secondary mutations, representing a significant area of oncological research . Furthermore, related heterocyclic-fused systems have shown high potential as tubulin polymerization inhibitors, which disrupt microtubule dynamics and can be developed as anticancer agents targeting the colchicine binding site . The incorporation of the thiophene ring further enhances the molecule's versatility as a pharmacophore. Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying signal transduction pathways, or investigating cell proliferation mechanisms in various diseases.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOAMYJJFRIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

Thiophene Substitution Position : The target’s thiophene-3-carboxamide group distinguishes it from analogs with thiophene-2-substitutions (e.g., ). The 3-position may alter π-stacking interactions or hydrogen-bonding patterns in biological systems.

Functional Groups : Carboxamide groups (as in the target) are associated with improved metabolic stability compared to Schiff bases (imines) , while esters (e.g., ) may confer higher solubility but lower target affinity.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3OSC_{18}H_{13}N_3OS. The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, a phenyl group, and a thiophene ring. This unique architecture is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine-thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds act as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). One study highlighted the compound's ability to inhibit FLT3 with an internal tandem duplication (ITD) mutation, demonstrating anti-proliferative effects on AML cell lines. The compound displayed equal potency against various FLT3 mutants, indicating its potential as a lead compound for cancer therapy .

2. Modulation of Ion Channels

Another notable biological activity of this compound is its role as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. This receptor is implicated in pain sensation and thermoregulation. The ability to modulate TRPM8 activity suggests therapeutic applications in treating neuropathic pain and conditions associated with abnormal cold sensitivity .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various studies have reported that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. The presence of the imidazo[1,2-a]pyridine scaffold enhances the interaction with biological targets, making it a promising candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts as a type-I inhibitor of FLT3, which is crucial for cell proliferation in certain leukemias. This inhibition leads to apoptosis in cancer cells .
  • Ion Channel Modulation : By antagonizing TRPM8 channels, the compound alters calcium ion influx in cells, which can affect pain signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of FLT3
Pain modulationTRPM8 antagonist
AntimicrobialBacterial and fungal inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Condensation reactions : Use alkaline conditions (e.g., NaOH in ethanol) to facilitate thiophene ring formation via reactions between imidazo[1,2-a]pyridine precursors and thiophene-3-carboxylic acid derivatives. Adjust pH and temperature to optimize yield .
  • Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura coupling for aryl-aryl bond formation between imidazo[1,2-a]pyridine and thiophenyl moieties. Monitor reaction progress via TLC or HPLC .
    • Optimization :
  • Vary solvent polarity (DMF vs. acetonitrile) and catalyst loading (0.5–2 mol%) to balance reaction efficiency and byproduct formation.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen/carbon environments (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm, thiophene carbons at δ 120–140 ppm) .
  • HRMS : Validate molecular weight with <2 ppm mass accuracy. Example: Expected [M+H]+^+ for C19_{19}H14_{14}N3_3OS is 332.0863 .
  • XRD : For crystalline derivatives, resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for imidazo[1,2-a]pyridine-thiophene hybrids?

  • Approach :

  • Dose-response profiling : Test compound activity across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
  • Assay validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives. For example, COX-2 inhibition IC50_{50} discrepancies may arise from assay buffer composition .
    • Case Study : A morpholine-substituted imidazo[1,2-a]pyridine showed COX-2 selectivity (IC50_{50} = 0.07 µM) due to hydrogen bonding with Glu346^{346}, whereas bulkier substituents reduced activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

  • Key Modifications :

  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to enhance metabolic stability .
  • Imidazo[1,2-a]pyridine functionalization : Replace N-methyl with cyclopropyl to reduce CYP450-mediated oxidation .
    • Data Table : SAR Trends in Imidazo[1,2-a]pyridine-Thiophene Hybrids
Substituent PositionModificationEffect on ActivityReference
Thiophene C-3CarboxamideEnhances target binding affinity
Imidazo C-8BromineImproves solubility (LogP ↓ 0.5)
Phenyl linkerFluorineReduces plasma protein binding

Q. What computational methods predict the binding mode of this compound to kinase targets like NEK2 or CDK2?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with NEK2’s ATP-binding pocket (PDB: 4APK). Prioritize poses with thiophene-carboxamide forming H-bonds with Lys37^{37} .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
    • Validation : Compare predicted binding energies with experimental IC50_{50} values for derivatives.

Q. How can metabolic stability and toxicity be evaluated preclinically for this compound?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 min. Use LC-MS/MS for quantification .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC50_{50} >10 µM preferred) .
    • In Silico Tools :
  • SwissADME predicts BBB permeability and CYP450 inhibition. Example: Thiophene-carboxamides often show moderate BBB penetration (TPSA ~80 Ų) .

Data Contradiction Analysis

Q. Why do imidazo[1,2-a]pyridine derivatives show variable COX-2 selectivity in different studies?

  • Factors :

  • Substituent steric effects : Bulky groups at C-3 hinder access to COX-2’s hydrophobic pocket, reducing selectivity .
  • Assay conditions : Variations in ionic strength (e.g., 150 mM NaCl vs. 100 mM) alter binding kinetics .
    • Resolution : Standardize assay buffers and validate against reference inhibitors (e.g., celecoxib).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.